2,4-Dichlorophenyl acetate
Overview
Description
2,4-Dichlorophenyl acetate is a chemical compound with the CAS Number: 6341-97-5 . It has a molecular weight of 205.04 and a molecular formula of C8H6Cl2O2 . It is typically stored in a dry room at room temperature .
Molecular Structure Analysis
The molecular structure of 2,4-Dichlorophenyl acetate consists of an acetate group attached to a phenyl ring, which is substituted with two chlorine atoms at the 2nd and 4th positions . The average mass of the molecule is 205.038 Da, and the monoisotopic mass is 203.974487 Da .Physical And Chemical Properties Analysis
2,4-Dichlorophenyl acetate is a liquid or solid or semi-solid or lump substance . It has a molecular formula of C8H6Cl2O2 and a molecular weight of 205.04 .Scientific Research Applications
Soil Remediation
2,4-Dichlorophenyl acetate shows potential in soil remediation. A study demonstrated that acetate can significantly enhance the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) in soil, which could be a novel approach for treating 2,4-D polluted soils (Yang et al., 2017).
Wastewater Treatment
Research on advanced oxidation processes for wastewater treatment identified 2,4-Dichlorophenyl acetate as a transient product during the mineralization of 2,4-D by Fe3+ catalyzed hydrogen peroxide (Sun & Pignatello, 1993).
Sensor Technology
A microfluidic sensor has been developed for the detection of 2,4-dichlorophenol, a component related to 2,4-Dichlorophenyl acetate. This sensor offers real-time detection with high specificity and sensitivity, useful in monitoring water supplies for chlorophenols (Ho, Nguyen, & Yang, 2019).
Herbicide and Plant Growth Regulation
Ionic liquids containing the (2,4-dichlorophenoxy)acetate anion have been synthesized and evaluated as potential herbicides and plant growth regulators. These new formulations exhibited higher biological activity compared to currently used herbicides (Pernak et al., 2013).
Impact on Soil Microbial Populations
Long-term applications of 2,4-dichlorophenoxyl acetate (2,4-D) in agricultural fields have been shown to affect soil microbial populations and biochemical processes. The study found reductions in fungal, bacterial, and actinomycete populations, as well as changes in soil microbial respiration and nutrient cycling (Rai, 1992).
Photodegradation Studies
Photodegradation of 2,4-D in water has been studied, with 2,4-dichlorophenyl acetate identifiedas one of the intermediate products. These findings have implications for understanding the environmental fate of 2,4-D and related compounds under various conditions (Climent & Miranda, 1997).
Anaerobic Degradation
The degradation of 2,4-dichlorophenol in methanogenic systems, which relates to compounds like 2,4-Dichlorophenyl acetate, has been researched. This study revealed that certain concentrations of 2,4-dichlorophenol do not significantly inhibit methanogenic cultures and can be effectively removed in these systems (Jain, Bhattacharya, & Uberoi, 1994).
Scientometric Analysis of Toxicity Studies
A scientometric review provided insights into the characteristics of 2,4-D toxicity and mutagenicity. This research helps understand the global trends and gaps in the study of 2,4-D, including compounds like 2,4-Dichlorophenyl acetate (Zuanazzi, Ghisi, & Oliveira, 2020).
Pharmaceutical Applications
A large-scale preparation method for 2,4-Dichlorophenyl-4-bromomethyl-phenoxyacetate was developed, indicating its potential use in pharmaceutical applications, specifically in resin anchorage for amino acids (Rene & Badet, 1994).
Environmental Degradation Pathways
The sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments was studied, which helps in understanding the environmental pathways and degradation mechanisms of related compounds like 2,4-Dichlorophenyl acetate (Zhang & Wiegel, 1990).
Kinetics of Chemical Reactions
The kinetics of rearrangement of 2,4-dichlorophenyl-(1H-1,2,4-triazol-1-ylmethyl)ketone enol acetate were explored, providing valuable data for chemical synthesis processes involving 2,4-Dichlorophenyl acetate (Krimer et al., 1992).
Removal from Aqueous Solutions
A study evaluated the removal of 2,4-dichlorophenol from aqueous solutions using microwave-assisted nanoscale zero-valent copper activated persulfate, which may have implications for removing related compounds like 2,4-Dichlorophenyl acetate from environmentalwaters (Ghorbanian et al., 2019).
Carcinogenic Outcomes and Mechanisms
A systematic review explored carcinogenic outcomes and potential mechanisms from exposure to 2,4-D, which could be relevant to understanding the effects of related compounds like 2,4-Dichlorophenyl acetate. The review evaluated epidemiological, toxicological, and pharmacokinetic studies to assess the association between exposure to 2,4-D and certain cancers (Stackelberg, 2013).
Adsorption Kinetics and Isotherm Analysis
The adsorption behavior of 2,4-dichlorophenoxyl acetic acid on various soil components was analyzed under different conditions. This research provides insights into how 2,4-Dichlorophenyl acetate might interact with and be retained in soil environments (Ololade et al., 2015).
Safety And Hazards
2,4-Dichlorophenyl acetate is classified under GHS07 for safety . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
As for future directions, 2,4-Dichlorophenyl acetate could be explored further in research for its potential applications. Given its chemical structure, it might be interesting to investigate its reactivity with different reagents and under various conditions. Additionally, its potential biological activities could be explored further, given the known antimicrobial properties of dichlorophen compounds .
properties
IUPAC Name |
(2,4-dichlorophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-5(11)12-8-3-2-6(9)4-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXUYVOKSRCTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872276 | |
Record name | 2,4-Dichlorophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl acetate | |
CAS RN |
6341-97-5 | |
Record name | Phenol, 2,4-dichloro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6341-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichlorophenol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dichlorophenyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dichlorophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DICHLOROPHENOL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK7K3GHA54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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